5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde
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Overview
Description
5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a methylsulfanyl group at the 5-position and an aldehyde group at the 2-position. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the benzofuran ring. One common method involves the reaction of 5-methylsulfanyl-1-benzofuran with a suitable oxidizing agent to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts like palladium or copper salts.
Major Products Formed
Oxidation: 5-(Methylsulfanyl)-1-benzofuran-2-carboxylic acid.
Reduction: 5-(Methylsulfanyl)-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring and methylsulfanyl group may also interact with biological membranes and receptors, modulating their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-1-benzofuran-2-yl]methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
5-(Methylsulfanyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(Methylsulfanyl)-1-benzofuran-2-yl]methylamine: Similar structure but with a primary amine group instead of an aldehyde group.
Uniqueness
5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is unique due to the presence of both the methylsulfanyl and aldehyde groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918821-65-5 |
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Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-methylsulfanyl-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-6H,1H3 |
InChI Key |
FNDZITAQYLIKPD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC(=C2)C=O |
Origin of Product |
United States |
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